Tert-butyl(2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate
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Overview
Description
Tert-butyl(2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate is a chemical compound with the molecular formula C13H19NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white solid form and is often used in research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxyphenylacetaldehyde. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of tert-butyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl(2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific biological context. It may also interact with cellular receptors and signaling pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-hydroxyphenyl)carbamate
- Tert-butyl (2-hydroxyphenyl)carbamate
- N-Boc-p-phenylenediamine
Uniqueness
Tert-butyl(2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its combination of hydroxyl and carbamate functional groups provides versatility in both chemical synthesis and biological applications .
Properties
Molecular Formula |
C13H19NO4 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-1-(4-hydroxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-11(8-15)9-4-6-10(16)7-5-9/h4-7,11,15-16H,8H2,1-3H3,(H,14,17) |
InChI Key |
BXXBWJQGIIWMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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